ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate
Overview
Description
ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound that belongs to the class of imidazo[2,1-b]thiazoles This compound is characterized by its unique structure, which includes an imidazole ring fused with a thiazole ring, and an ethyl ester functional group attached to the carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with an α,β-unsaturated carbonyl compound, followed by esterification. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst like EDC-HCl to facilitate the cyclization and esterification processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms . In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylimidazo[2,1-b]thiazole-6-carboxylic acid: This compound has a similar structure but differs in the position of the methyl groups and the carboxylic acid moiety.
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid: Another related compound with a different substitution pattern on the imidazo[2,1-b]thiazole ring.
Uniqueness
ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group
Properties
IUPAC Name |
ethyl 2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-4-14-9(13)8-7(3)11-10-12(8)5-6(2)15-10/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKLMUNHQJTCDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(S2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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